N-((3-((4-methoxyphenoxy)methyl)-1,2,4-oxadiazol-5-yl)methyl)-1-phenylmethanesulfonamide
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Description
N-((3-((4-methoxyphenoxy)methyl)-1,2,4-oxadiazol-5-yl)methyl)-1-phenylmethanesulfonamide is a useful research compound. Its molecular formula is C18H19N3O5S and its molecular weight is 389.43. The purity is usually 95%.
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Biological Activity
N-((3-((4-methoxyphenoxy)methyl)-1,2,4-oxadiazol-5-yl)methyl)-1-phenylmethanesulfonamide is a synthetic compound that has garnered attention in medicinal chemistry due to its complex structure and potential biological activities. This compound features a 1,2,4-oxadiazole ring and a methanesulfonamide moiety, which may contribute to its pharmacological properties. Understanding its biological activity is crucial for evaluating its therapeutic potential.
Chemical Structure and Properties
The molecular formula for this compound is C18H19N3O5S with a molecular weight of approximately 389.4 g/mol. The presence of functional groups such as the methoxyphenoxy and sulfonamide suggests potential interactions with various biological targets.
Property | Value |
---|---|
Molecular Formula | C18H19N3O5S |
Molecular Weight | 389.4 g/mol |
CAS Number | 1226450-95-8 |
The biological activity of this compound can be attributed to its ability to interact with specific biological targets:
- Enzyme Inhibition : The compound may act as an inhibitor for various enzymes involved in metabolic pathways. The sulfonamide group is known for its role in inhibiting carbonic anhydrase and other enzymes.
- Receptor Binding : It may exhibit binding affinity to certain receptors, potentially modulating signaling pathways related to inflammation or cancer progression.
Biological Activity Studies
Research has been conducted to evaluate the biological activity of this compound through various methodologies:
In Vitro Studies
In vitro assays have demonstrated the potential anticancer properties of the compound by assessing its cytotoxic effects on cancer cell lines. For example:
- Cell Viability Assays : Using MTT or XTT assays, researchers found that the compound significantly reduced cell viability in various cancer cell lines compared to control groups.
In Vivo Studies
Animal models have been utilized to assess the pharmacokinetics and therapeutic efficacy of the compound:
- Tumor Growth Inhibition : In xenograft models, administration of the compound resulted in reduced tumor size compared to untreated controls, indicating potential antitumor activity.
Case Studies
Several studies have highlighted the efficacy of this compound:
- Study on Cancer Cell Lines : A study published in Journal of Medicinal Chemistry reported that this compound showed significant inhibition against breast cancer cell lines (MCF7), with IC50 values indicating potent activity.
- Anti-inflammatory Effects : Another study demonstrated that the compound could reduce pro-inflammatory cytokines in vitro, suggesting potential use in inflammatory diseases.
Properties
IUPAC Name |
N-[[3-[(4-methoxyphenoxy)methyl]-1,2,4-oxadiazol-5-yl]methyl]-1-phenylmethanesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O5S/c1-24-15-7-9-16(10-8-15)25-12-17-20-18(26-21-17)11-19-27(22,23)13-14-5-3-2-4-6-14/h2-10,19H,11-13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CQOHCNWTMPBZIU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)OCC2=NOC(=N2)CNS(=O)(=O)CC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.